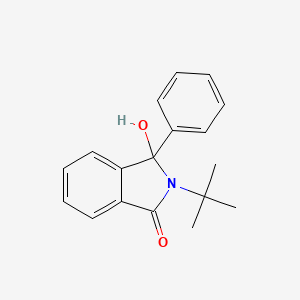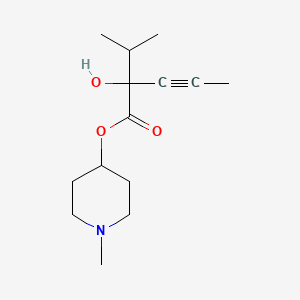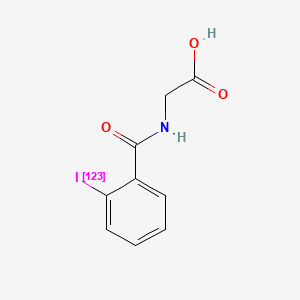
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes. Diazinanes are nitrogen-containing heterocycles with a saturated four-carbon, two-nitrogen ring structure . This compound is characterized by the presence of a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-cyclohexyl-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazinanes depending on the nucleophile used.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include dehalogenated diazinanes and cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the diazinane ring structure play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclohexyl group increases its hydrophobicity and potential for membrane permeability .
Eigenschaften
CAS-Nummer |
883-41-0 |
|---|---|
Molekularformel |
C10H15BrN2O2 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
5-bromo-1-cyclohexyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,14,15) |
InChI-Schlüssel |
GNDZUNCANDKNSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(C(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)


![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)







